molecular formula C14H11NO4 B12542034 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid CAS No. 672927-10-5

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

Cat. No.: B12542034
CAS No.: 672927-10-5
M. Wt: 257.24 g/mol
InChI Key: NTPSOFPUADLSSA-UHFFFAOYSA-N
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Description

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of naphthalene, characterized by the presence of cyano, methoxy, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Naphthalene is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Diazotization: The amino groups are converted to diazonium salts.

    Sandmeyer Reaction: The diazonium salts are replaced with cyano groups.

    Methoxylation: Methoxy groups are introduced via methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3,4-dimethoxynaphthalene-1-carboxylic acid
  • 3-Cyano-2,5-dimethoxynaphthalene-1-carboxylic acid
  • 3-Cyano-2,4-dimethoxynaphthalene-2-carboxylic acid

Uniqueness

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both cyano and carboxylic acid groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

672927-10-5

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H11NO4/c1-18-12-9-6-4-3-5-8(9)11(14(16)17)13(19-2)10(12)7-15/h3-6H,1-2H3,(H,16,17)

InChI Key

NTPSOFPUADLSSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)C(=O)O)OC)C#N

Origin of Product

United States

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